Ácido 4-hidroxi-5-metil-1,3-tiazol-2-carboxílico

Descripción general

Descripción

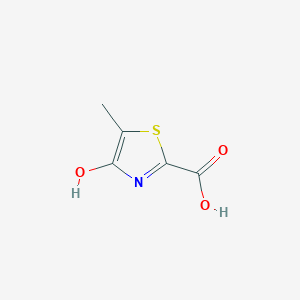

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is known for its aromatic properties and its ability to participate in various chemical reactions due to the presence of reactive positions on the thiazole ring .

Aplicaciones Científicas De Investigación

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid has several applications in scientific research:

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with various biological targets . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II , which plays a crucial role in DNA replication and transcription.

Mode of Action

Thiazole derivatives, in general, are known to exhibit diverse biological activities due to their ability to interact with various biological targets . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways . For instance, some thiazole derivatives can interact with topoisomerase II, leading to DNA double-strand breaks . This interaction can disrupt the normal cell cycle, leading to cell death.

Pharmacokinetics

Thiazole derivatives, in general, are known for their diverse biological activities, suggesting they may have favorable adme properties .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects . For instance, some thiazole derivatives can cause DNA double-strand breaks, leading to cell death .

Action Environment

It’s worth noting that the biological activity of thiazole derivatives can be influenced by various factors, including the specific biological target, the presence of other compounds, and the physiological conditions .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Thiazole derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been shown to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

Thiazole derivatives have been shown to have various effects at different dosages in animal models .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives are known to be localized in various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of thiazole derivatives .

Comparación Con Compuestos Similares

2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound is used in the synthesis of metabolites of febuxostat, a xanthine oxidase inhibitor.

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.

Uniqueness: 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields of research .

Actividad Biológica

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid contains a thiazole ring, which is a five-membered ring composed of sulfur and nitrogen atoms. This structure is crucial for its biological activity as it allows interaction with various biological targets.

The biological activity of thiazole derivatives, including 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid, involves several mechanisms:

- Enzyme Interaction : Thiazole compounds often inhibit enzymes by binding to their active sites. For instance, they have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is relevant for conditions like gout .

- Cell Signaling Modulation : These compounds can influence cellular signaling pathways, affecting processes such as apoptosis and proliferation.

- Gene Expression Alteration : Thiazoles can modulate gene expression related to various metabolic pathways, impacting cellular functions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds derived from thiazoles have shown effectiveness against various bacterial strains, including Gram-positive bacteria. In vitro studies revealed that certain derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro assays have demonstrated that 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring enhance cytotoxicity against these cells .

Antidiabetic Effects

Some thiazole derivatives have shown potential in enhancing insulin sensitivity and lowering blood glucose levels in diabetic models. This suggests a role in metabolic regulation, which could be beneficial for developing antidiabetic drugs .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. These compounds are generally well absorbed and exhibit moderate half-lives suitable for therapeutic applications.

Case Studies

- Anticancer Activity : A study synthesized novel thiazole derivatives and tested them against HepG2 cells using MTT assays. The most promising compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In another study, derivatives of 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid were tested against Staphylococcus aureus strains. Some compounds showed up to seven times greater efficacy than nitrofurantoin .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid | Anticancer | <20 µM | Effective against HepG2 cells |

| 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate | Antidiabetic | Not specified | Raises insulin sensitivity |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Antimicrobial | 3.91–62.5 µg/mL | Effective against Gram-positive bacteria |

Propiedades

IUPAC Name |

4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-2-3(7)6-4(10-2)5(8)9/h7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZZGBAAPWOSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256346 | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-94-0 | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133833-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.